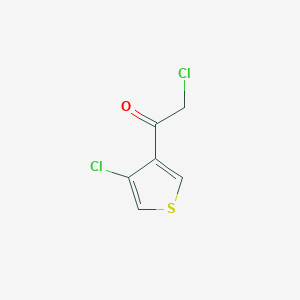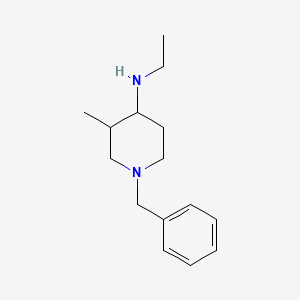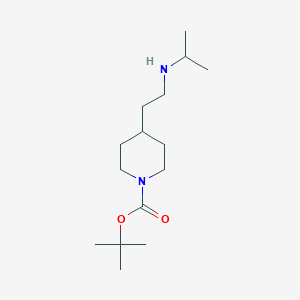![molecular formula C12H19ClO B13951603 3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride CAS No. 95685-43-1](/img/structure/B13951603.png)
3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)bicyclo[321]octane-3-carbonyl chloride is an organic compound with a complex bicyclic structure This compound is characterized by its unique bicyclo[321]octane framework, which is a common motif in many biologically active natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride can be achieved through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by the opening of a cyclopropane ring . This method allows for the efficient construction of the bicyclic framework with high stereoselectivity.
Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired scale, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles to form a variety of derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while reduction with LiAlH4 can produce an alcohol.
科学的研究の応用
3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity can be harnessed to modify enzyme activity or to create targeted drug delivery systems.
類似化合物との比較
Similar Compounds
Bicyclo[3.2.1]octane: A simpler analog without the carbonyl chloride group.
Bicyclo[3.3.1]nonane: A related compound with a different ring structure.
Tropane Alkaloids: Compounds with a similar bicyclic structure but different functional groups.
Uniqueness
3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride is unique due to its combination of the bicyclo[3.2.1]octane framework and the reactive carbonyl chloride group. This combination provides a versatile platform for chemical modifications and applications in various fields.
特性
CAS番号 |
95685-43-1 |
|---|---|
分子式 |
C12H19ClO |
分子量 |
214.73 g/mol |
IUPAC名 |
3-propan-2-ylbicyclo[3.2.1]octane-3-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c1-8(2)12(11(13)14)6-9-3-4-10(5-9)7-12/h8-10H,3-7H2,1-2H3 |
InChIキー |
LTOUQLYYCBCTIC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1(CC2CCC(C2)C1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)

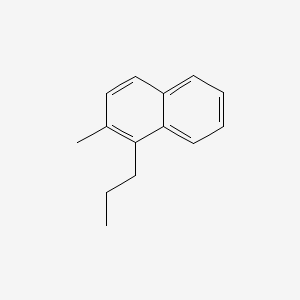
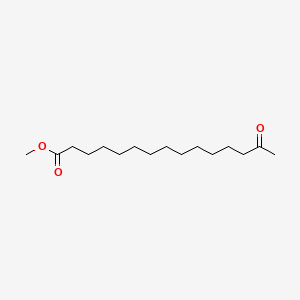
![[4-(3-Chlorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13951547.png)
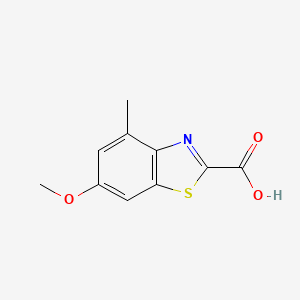
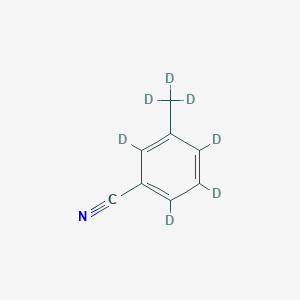
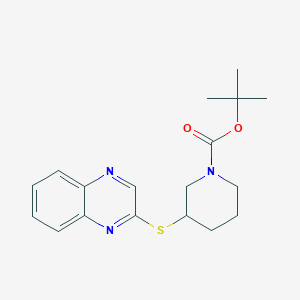

![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)
